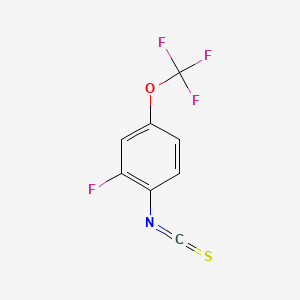

2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate is an organic compound that belongs to the class of isothiocyanates. This compound is characterized by the presence of a fluorine atom and a trifluoromethoxy group attached to a phenyl ring, along with an isothiocyanate functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate typically involves the reaction of 2-Fluoro-4-(trifluoromethoxy)aniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction proceeds as follows:

- Dissolve 2-Fluoro-4-(trifluoromethoxy)aniline in an inert solvent.

- Add thiophosgene dropwise to the solution while maintaining the temperature below 10°C.

- Stir the reaction mixture for several hours at room temperature.

- Isolate the product by filtration and purify it using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate undergoes various chemical reactions, including:

Nucleophilic substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and thiocarbamate derivatives.

Cycloaddition: It can participate in cycloaddition reactions with dienes to form heterocyclic compounds.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as primary or secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar solvents like ethanol or methanol.

Cycloaddition: Dienes and other unsaturated compounds are used as reactants. The reactions are often performed under thermal or photochemical conditions.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the isothiocyanate group.

Major Products Formed

Thiourea derivatives: Formed from the reaction with amines.

Thiocarbamate derivatives: Formed from the reaction with alcohols.

Heterocyclic compounds: Formed from cycloaddition reactions.

Amines: Formed from hydrolysis reactions.

Scientific Research Applications

2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce isothiocyanate functionality into molecules.

Biology: Employed in the labeling of biomolecules for detection and analysis.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biomolecules, such as the amino groups in proteins. The formation of these covalent bonds can alter the structure and function of the target biomolecules, leading to various biological effects. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2-(Trifluoromethyl)phenyl Isothiocyanate

- 4-(Trifluoromethyl)phenyl Isothiocyanate

- Phenyl Isothiocyanate

Uniqueness

2-Fluoro-4-(trifluoromethoxy)phenyl Isothiocyanate is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties to the compound, such as increased reactivity and stability. These properties make it particularly useful in specific synthetic and research applications.

Biological Activity

2-Fluoro-4-(trifluoromethoxy)phenyl isothiocyanate is a compound that has attracted attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C10H6F4NOS

- Molecular Weight : 253.22 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The isothiocyanate functional group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to modulation of enzyme activity, inhibition of signaling pathways, and induction of apoptosis in cancer cells.

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its IC50 values across different studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| SW620 (Colon Cancer) | 5.8 ± 0.76 | |

| K-562 (Leukemia) | 7.6 ± 1.75 | |

| MiaPaCa2 (Pancreatic Cancer) | 3.3 ± 0.5 |

These findings suggest that the compound may serve as a potential chemotherapeutic agent.

Anti-inflammatory Activity

In addition to its cytotoxic effects, the compound has shown promise as an anti-inflammatory agent. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage models, indicating its potential utility in treating inflammatory diseases .

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study demonstrated that the compound effectively inhibited urease activity with an IC50 value comparable to standard inhibitors like thiourea . This suggests potential applications in treating conditions related to urease-producing pathogens. -

Cytotoxicity Assessment :

A systematic evaluation of various derivatives of isothiocyanates indicated that those with trifluoromethyl substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts . This highlights the importance of fluorine substitution in enhancing biological activity. -

Mechanistic Insights :

Investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspases in cancer cells, leading to programmed cell death . This apoptotic effect was particularly pronounced in colon cancer cell lines.

Properties

Molecular Formula |

C8H3F4NOS |

|---|---|

Molecular Weight |

237.18 g/mol |

IUPAC Name |

2-fluoro-1-isothiocyanato-4-(trifluoromethoxy)benzene |

InChI |

InChI=1S/C8H3F4NOS/c9-6-3-5(14-8(10,11)12)1-2-7(6)13-4-15/h1-3H |

InChI Key |

CASPZTMVXLPDEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)(F)F)F)N=C=S |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.